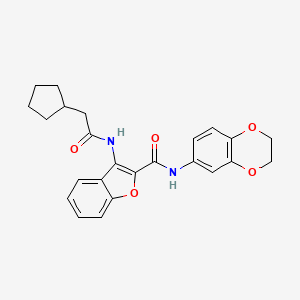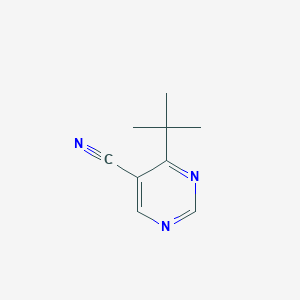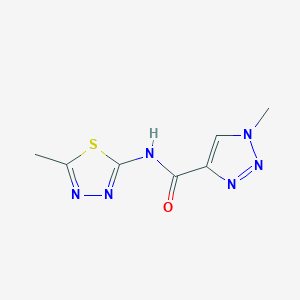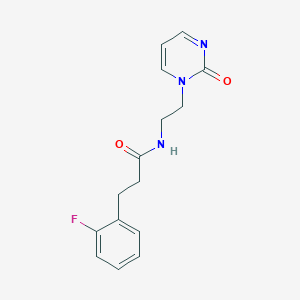![molecular formula C12H11ClN2O2S B2959592 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone CAS No. 2034553-69-8](/img/structure/B2959592.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone is a complex organic compound, characterized by its unique structure that combines a thienopyridine and an isoxazole moiety
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically begins with the preparation of key intermediates.
One possible route involves the reaction of 2-chloro-6,7-dihydrothieno[3,2-c]pyridine with 5-methylisoxazole-4-carboxylic acid under appropriate conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) to form the desired methanone linkage.
Industrial Production Methods:
In an industrial setting, the production might involve optimizing reaction parameters like temperature, solvent choice, and catalyst concentration to enhance yield and purity.
Large-scale production could involve continuous flow synthesis techniques to improve efficiency and scalability.
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, possibly using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can occur, potentially using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Substitution reactions could involve nucleophilic or electrophilic substitution, depending on the reactive sites within the molecule.
Common Reagents and Conditions:
The choice of reagents varies based on the specific reaction type; for example, oxidation may use strong oxidizing agents, while reduction might require hydrides or hydrogenation conditions.
Major Products Formed:
The primary products depend on the specific reactions, such as oxidized derivatives, reduced analogs, or substituted compounds.
Chemistry:
As a building block in organic synthesis, this compound can be used to construct more complex molecules with potential pharmaceutical relevance.
Biology and Medicine:
Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development, particularly in targeting certain enzymes or receptors.
Industry:
It may serve as an intermediate in the production of agrochemicals, polymers, or other industrially relevant materials.
作用机制
The exact mechanism of action depends on the context of its application. In a medicinal chemistry setting, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features.
Potential pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison:
Compared to other thienopyridine or isoxazole derivatives, this compound's combination of both moieties in one structure offers unique reactivity and potential bioactivity that might not be observed in simpler analogs.
相似化合物的比较
Similar compounds include other thienopyridines or isoxazoles with variations in their substituent groups, which can offer a spectrum of reactivity and biological activity. Examples include 2-chlorothieno[3,2-c]pyridine and 5-methylisoxazole derivatives.
The world of organic chemistry is as complex as it is fascinating, and exploring compounds like (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone offers just a glimpse into its intricate beauty. If this deep dive sparks any further curiosity or specific questions, I'm here to delve even deeper!
属性
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-9(5-14-17-7)12(16)15-3-2-10-8(6-15)4-11(13)18-10/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVYUCMDGGLXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(Cyclobutylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2959510.png)

![N-(2,4-difluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2959517.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2959518.png)



![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2959524.png)

![Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2959526.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2959530.png)
![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrole-2-carbohydrazide](/img/structure/B2959531.png)
![(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2959532.png)
